molecular formula C7H7BrN2O2 B2456000 Methyl 5-bromo-4-methylpyrimidine-2-carboxylate CAS No. 1823969-59-0

Methyl 5-bromo-4-methylpyrimidine-2-carboxylate

Cat. No.: B2456000
CAS No.: 1823969-59-0
M. Wt: 231.049
InChI Key: PFLVQEUZWNEUPM-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-methylpyrimidine-2-carboxylate (CAS 1823969-59-0) is a high-purity chemical intermediate utilized in advanced organic synthesis and pharmaceutical research. This compound, with a molecular formula of C 7 H 7 BrN 2 O 2 and a molecular weight of 231.05 g/mol, features a pyrimidine ring core functionalized with both a bromine atom and a methyl ester group . This specific arrangement makes it a versatile building block for constructing more complex molecules. The bromine substituent is an excellent leaving group, enabling participation in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form new carbon-carbon bonds . Concurrently, the methyl ester can be hydrolyzed to a carboxylic acid or further functionalized, providing a handle for additional derivatization and molecular diversification. As a result, this compound is particularly valuable in medicinal chemistry for the synthesis of novel drug candidates, especially those containing a pyrimidine scaffold which is a common structural motif in many biologically active compounds . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can find detailed specifications, including SMILES notation (COC(=O)c1ncc(c(n1)C)Br) and storage recommendations (2-8°C) on the product page .

Properties

IUPAC Name

methyl 5-bromo-4-methylpyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4-5(8)3-9-6(10-4)7(11)12-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLVQEUZWNEUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-4-methylpyrimidine-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of 4-methylpyrimidine-2-carboxylic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The esterification step is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-methylpyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 4-methylpyrimidine-2-carboxylate.

    Oxidation Reactions: Oxidation can occur at the methyl group, converting it to a carboxyl group.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent (e.g., dimethylformamide) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products

    Substitution: Products include 5-azido-4-methylpyrimidine-2-carboxylate or 5-thiocyanato-4-methylpyrimidine-2-carboxylate.

    Reduction: The major product is 4-methylpyrimidine-2-carboxylate.

    Oxidation: The major product is 5-bromo-4-carboxypyrimidine-2-carboxylate.

Scientific Research Applications

Organic Synthesis

Methyl 5-bromo-4-methylpyrimidine-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine substituent facilitates nucleophilic substitution reactions, enabling the formation of diverse derivatives. This property makes it particularly useful in the development of new pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications. Research indicates that it may exhibit antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its utility in developing new antibiotics. Additionally, its anticancer potential has been investigated, with preliminary results suggesting that it may induce apoptosis in cancer cells through specific molecular interactions .

This compound has been evaluated for its biological activity against various targets:

  • Antimicrobial Activity : It has demonstrated significant antibacterial effects, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Activity : Studies indicate that this compound can potentially inhibit tumor cell growth by affecting cellular signaling pathways related to apoptosis and proliferation .

Antibacterial Activity Study

A study published in a peer-reviewed journal investigated the antibacterial efficacy of this compound against multi-drug resistant bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.

Anticancer Research

In another study focused on its anticancer properties, researchers treated human cancer cell lines with varying concentrations of this compound. The findings revealed a dose-dependent reduction in cell viability, along with increased markers of apoptosis, indicating its potential role as an anticancer agent .

Mechanism of Action

The mechanism of action of methyl 5-bromo-4-methylpyrimidine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The bromine atom can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Methyl 5-bromo-4-methylpyrimidine-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 5-bromo-2-methylpyrimidine-4-carboxylate: This compound has a similar structure but differs in the position of the methyl group.

    Methyl 5-chloro-4-methylpyrimidine-2-carboxylate: This compound has a chlorine atom instead of a bromine atom, affecting its reactivity and biological activity.

    Methyl 4-methylpyrimidine-2-carboxylate: This compound lacks the halogen atom, resulting in different chemical properties and applications.

Biological Activity

Methyl 5-bromo-4-methylpyrimidine-2-carboxylate (MBMPC) is a pyrimidine derivative notable for its potential applications in medicinal chemistry and organic synthesis. This compound, characterized by the presence of a bromine atom and a carboxylate group, has been the subject of limited but intriguing research regarding its biological activities.

Chemical Structure and Properties

  • Molecular Formula : C7H7BrN2O2
  • Molecular Weight : Approximately 216.03 g/mol
  • Structural Features : The compound features a pyrimidine ring with a bromine substituent at the 5-position and a methyl group at the 4-position, along with a carboxylate group at the 2-position. These structural characteristics enhance its reactivity and potential interactions with biological systems.

Biological Activities

While specific studies on MBMPC are sparse, compounds containing brominated pyrimidines have been shown to exhibit various biological properties, including:

  • Antimicrobial Activity : Brominated pyrimidines can display significant antibacterial and antifungal activities. For instance, similar compounds have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Fusarium oxysporum. The minimum inhibitory concentration (MIC) values for related compounds often range from low micromolar to sub-micromolar levels .
  • Pharmacological Potential : The unique structural features of MBMPC may facilitate interactions with biomolecules such as enzymes and receptors, suggesting avenues for further research into its pharmacological potential. Compounds with similar structures have been implicated in the development of drugs targeting various diseases, particularly in the fields of anti-infective and anticancer therapies .

Case Studies and Research Findings

  • Antimicrobial Studies : A study examining various monomeric alkaloids revealed that certain brominated derivatives exhibited strong antibacterial activity against Escherichia coli and Staphylococcus aureus, with MIC values indicating effective inhibition. Although MBMPC itself was not tested, these findings suggest that it may possess similar properties due to its structural similarities to other active compounds .
  • Synthetic Applications : Research into the synthesis of pyrimidine derivatives has shown that bromination enhances reactivity in nucleophilic substitution reactions. This characteristic can be exploited to develop more complex bioactive molecules, underscoring the importance of MBMPC as an intermediate in pharmaceutical synthesis .
  • Structure-Activity Relationship (SAR) Studies : Investigations into related compounds have established that substitutions on the pyrimidine ring significantly influence biological activity. For example, modifications at specific positions can enhance antimicrobial efficacy or alter interaction profiles with biological targets .

Summary Table of Biological Activities

Biological ActivityRelated CompoundsObserved EffectsReferences
AntibacterialVarious brominated pyrimidinesEffective against Gram-positive/negative bacteria
AntifungalSimilar structuresInhibition of C. albicans growth
PharmacologicalDrug intermediatesPotential in anti-infective therapies

Q & A

Basic Research Questions

Q. What established synthetic protocols are used to prepare Methyl 5-bromo-4-methylpyrimidine-2-carboxylate?

  • Methodology : The compound is typically synthesized via condensation reactions involving brominated precursors. For example, bromination of a pyrimidine intermediate followed by esterification. Key steps include:

  • Use of 5-bromo-2-hydroxybenzaldehyde derivatives as starting materials (analogous to methods in ).
  • Optimization of reaction conditions (e.g., temperature, catalysts) to improve yield.
  • Purification via recrystallization or column chromatography.
    • Validation : Confirm identity via melting point comparison, NMR spectroscopy, and elemental analysis (e.g., ¹H NMR δ 2.27 ppm for CH₃ groups, as in ) .

Q. How is this compound characterized spectroscopically?

  • Techniques :

  • ¹H/¹³C NMR : Assign peaks to distinguish substituents (e.g., methyl groups at δ 2.27 ppm, aromatic protons).
  • Elemental Analysis : Verify empirical formula (e.g., C₈H₇BrN₂O₂) with <0.5% deviation .
  • Melting Point : Compare with literature values (e.g., 215–217°C in ) .

Advanced Research Questions

Q. How can SHELXL be optimized for refining the crystal structure of this compound, particularly with twinned data?

  • Refinement Strategy :

  • Use SHELXL ’s twin refinement commands (e.g., TWIN, BASF) to model twinning ratios .
  • Validate with R-factor convergence and residual density maps.
  • Apply restraints for disordered regions (e.g., bromine atoms) to improve accuracy.
    • Data Handling : High-resolution datasets (>1.0 Å) are preferred for resolving positional ambiguities .

Q. What strategies address regioselectivity challenges during functionalization of the pyrimidine ring?

  • Approaches :

  • Directing Groups : Use substituents (e.g., carboxylate) to steer electrophilic substitution to the 5-position .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., methyl groups) to control bromination .
    • Analysis : Monitor reaction progress via LC-MS and isolate intermediates for X-ray crystallography .

Q. How can purity and structural analogs be analyzed using chromatographic or spectroscopic methods?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to resolve analogs (e.g., 5-chloro or 5-fluoro derivatives listed in ) .
  • Mass Spectrometry : Compare fragmentation patterns with reference standards (e.g., m/z for [M+H]⁺).
  • Cross-Validation : Combine with ¹H NMR to confirm absence of regioisomeric byproducts .

Methodological Notes

  • Crystallography : For novel derivatives, use SHELXT for automated structure solution and ORTEP-3 for graphical representation .
  • Synthesis Reproducibility : Document reaction parameters (e.g., stoichiometry, solvent polarity) to mitigate batch variability .
  • Data Contradictions : If NMR shifts deviate from literature, re-examine solvent effects or crystal packing influences .

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